Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core. Key structural attributes include:
- Ethyl ester at position 2.
- 6-Bromo substitution on the tetrahydrobenzothiophene ring.
- Chloroacetyl amino group at position 2.
- Ketone at position 6.
This compound is hypothesized to exhibit moderate lipophilicity due to the bromine atom and chloroacetyl group, which may influence its solubility, crystallinity, and biological interactions. While direct experimental data (e.g., melting point, pKa) for this compound are unavailable in the provided evidence, comparisons with structurally related analogs allow for informed inferences.
Properties
IUPAC Name |
ethyl 6-bromo-2-[(2-chloroacetyl)amino]-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO4S/c1-2-20-13(19)9-6-3-4-7(14)10(18)11(6)21-12(9)16-8(17)5-15/h7H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECWIIUUGDEJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2=O)Br)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chloroacetylation: The chloroacetyl group is introduced by reacting the intermediate compound with chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloroacetyl groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The bromine atom and the benzothiophene core may also contribute to the compound’s biological activity by interacting with various receptors or proteins.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparative Analysis of Structural and Physical Properties
Key Observations:
- The dibromo analog (C₁₃H₁₂Br₂ClNO₄S) exhibits higher molar mass (473.56 g/mol) and melting point (142–143°C) compared to the target compound, likely due to increased halogen content and molecular symmetry .
- The hydroxyphenyl derivative (6o) has a lower molar mass (390.44 g/mol) and higher polarity due to the 4-hydroxyphenyl group, which may enhance aqueous solubility compared to the brominated analogs .
Crystallographic and Computational Insights
- While crystallographic data for the target compound are absent, tools like SHELXL () and WinGX () are widely used for refining small-molecule structures, suggesting that such methods could elucidate its conformation and hydrogen-bonding patterns.
- The pKa of 11.07 for the dibromo analog () indicates a weakly acidic NH group in the chloroacetyl amino moiety, which may influence protonation states under physiological conditions .
Biological Activity
Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS 128811-92-7) is a compound belonging to the benzothiophene class, which has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.67 g/mol. The compound features a complex structure that contributes to its biological activity.
This compound exhibits several mechanisms of action:
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability (26.86%) and increased early and late apoptotic cell populations .
- Cell Cycle Arrest : The compound has been shown to cause G2/M-phase and S-phase cell cycle arrest in treated cells. This suggests its potential as an antiproliferative agent by interfering with normal cell division processes .
- Enzyme Inhibition : The benzothiophene core is known for its ability to inhibit various enzymes involved in metabolic pathways, making it a candidate for further investigation into its biochemical applications .
Biological Activities
The biological activities attributed to this compound include:
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Apoptosis in MCF-7 Cells : A detailed study assessed the effects of the compound on MCF-7 breast cancer cells. It was found that at an IC50 value of 23.2 µM over 48 hours, the compound significantly increased both early and late apoptosis rates while also inducing necrosis .
- Animal Model Studies : In vivo studies have indicated improvements in hematological parameters in tumor-bearing mice treated with this compound. Significant increases in RBC counts and hemoglobin levels were observed compared to untreated controls .
- Pharmacological Applications : Due to its multifaceted biological activities, Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo has been proposed for use in developing new pharmaceuticals targeting cancer and other diseases influenced by apoptosis and enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
